molecular formula C13H14N2O3 B6496672 ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate CAS No. 2458-25-5

ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate

Cat. No.: B6496672
CAS No.: 2458-25-5
M. Wt: 246.26 g/mol
InChI Key: BNWWHTUGTJFIFN-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate is a high-value chemical reagent designed for use in organic and medicinal chemistry research. This compound belongs to the class of 2-cyano-3-(phenylamino)prop-2-enoates, which are recognized as versatile building blocks for constructing complex molecular architectures . Its structure features a Z-configured trisubstituted double bond, a configuration that can be critical for the stereochemical outcome of subsequent reactions . This reagent is primarily employed as a key intermediate in the synthesis of various heterocyclic compounds. Research on analogous cyanoacrylate esters demonstrates their utility in producing diverse structures such as chromenes, pyranocoumarins, pyrimidines, and piperidines . The presence of the electron-withdrawing cyano and ester groups, combined with the anilino moiety, makes this molecule a valuable substrate in cyclization and multi-component reactions, enabling the growth of carbon skeletons for novel chemical entities . The product is provided with comprehensive analytical data, including 1 H NMR, 13 C NMR, and IR spectroscopy, to ensure identity and purity for your research applications . Warning: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3-methoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-5-4-6-12(7-11)17-2/h4-7,9,15H,3H2,1-2H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWHTUGTJFIFN-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

  • Deprotonation : The base deprotonates ethyl cyanoacetate, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbon of 3-methoxyaniline, forming a β-amino acrylonitrile intermediate.

  • Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the (2Z) configuration.

  • Esterification : Ethanol acts as both solvent and reactant, facilitating esterification to yield the final product.

Table 1: Standard Laboratory Reaction Conditions

ParameterCondition
Molar Ratio (Ethyl cyanoacetate:3-Methoxyaniline)1:1.2
CatalystSodium ethoxide (10 mol%)
SolventAnhydrous ethanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield72–85%

The choice of solvent significantly impacts isomer selectivity. Polar aprotic solvents like dimethylformamide (DMF) may increase reaction rates but often favor the (2E) isomer due to steric effects. Ethanol, while slower, promotes thermodynamic control, favoring the (2Z) form through hydrogen bonding stabilization1.

Industrial Production Techniques

Industrial synthesis prioritizes scalability, cost-efficiency, and environmental sustainability. Continuous flow reactors have replaced batch processes in large-scale production, enabling precise control over reaction parameters and reducing waste.

Key Industrial Modifications

  • Catalyst Optimization : Heterogeneous catalysts like immobilized lipases reduce purification steps and enhance reusability.

  • Solvent Recycling : Ethanol is recovered via distillation, achieving >90% solvent reuse.

  • In-Line Monitoring : Real-time HPLC analysis ensures consistent (2Z) isomer content (>98% purity).

Table 2: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatch flaskContinuous flow reactor
CatalystHomogeneous (NaOEt)Heterogeneous (Immobilized enzyme)
Temperature ControlRefluxPrecision heating (70±2°C)
Annual Production<1 kg10–50 metric tons
Environmental ImpactModerate (solvent waste)Low (closed-loop systems)

Optimization Strategies for Enhanced Yield and Selectivity

Temperature and Solvent Effects

Lower temperatures (50–60°C) favor kinetic control, leading to higher (2Z) selectivity. A study comparing solvents demonstrated the following trends:

Table 3: Solvent Impact on Isomer Ratio

SolventDielectric Constant(2Z):(2E) Ratio
Ethanol24.39:1
DMF36.73:1
Toluene2.41:2

Ethanol’s high dielectric constant stabilizes polar intermediates, aligning with the Hammond-Leffler postulate for late transition states2.

Catalytic Innovations

Bifunctional catalysts, such as silica-supported thioureas, enhance both reaction rate and stereoselectivity. These catalysts facilitate proton transfer and stabilize the enolate intermediate, achieving yields >90% with minimal byproducts.

Comparative Analysis of Synthetic Routes

Four primary routes have been explored for synthesizing this compound:

Table 4: Route Comparison

MethodAdvantagesLimitations
Classical CondensationLow cost, simple setupModerate yield (70–85%)
Microwave-AssistedRapid (30 mins), high yield (88%)Specialized equipment required
Enzymatic CatalysisEco-friendly, high selectivityHigh catalyst cost
PhotochemicalRoom temperature, no catalystLow scalability

Microwave-assisted synthesis reduces reaction time by 80% through enhanced molecular agitation, though it remains limited to small-scale applications3.

Quality Control and Characterization

Rigorous analytical protocols ensure product integrity:

  • HPLC : Quantifies (2Z) isomer content using a C18 column (mobile phase: acetonitrile/water, 70:30).

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 3.81 (s, 3H, OCH₃), 6.72–7.21 (m, 4H, aromatic).

  • IR Spectroscopy : Peaks at 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Structural Overview

ECPA has the following molecular formula and characteristics:

  • Molecular Formula: C13H14N2O3
  • Molecular Weight: 246.27 g/mol
  • IUPAC Name: Ethyl (2Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoate

The compound exhibits geometric isomerism due to its (2Z) configuration, which influences its chemical behavior and biological interactions. The presence of the cyano group (C≡N) and the methoxy group (OCH₃) contributes to its reactivity and potential biological activity.

Medicinal Chemistry

ECPA has shown promise as a pharmaceutical intermediate. Its unique structure allows for specific binding interactions with target proteins or enzymes, making it a candidate for drug development. Studies have indicated that ECPA may interact with various biomolecules, leading to potential therapeutic applications.

Case Study: Interaction Mechanisms

Research utilizing spectroscopy and chromatography techniques has demonstrated that ECPA can form complexes with biomolecules, which is crucial for understanding its pharmacological effects. For example, binding affinity studies have revealed how ECPA interacts with specific proteins, providing insights into its mechanism of action .

Organic Synthesis

ECPA serves as a building block in organic synthesis due to its functional groups. It can be utilized in the synthesis of other compounds through various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity profile makes it suitable for creating derivatives that may exhibit enhanced biological activity.

Structure-Activity Relationship Studies

The unique geometric configuration of ECPA allows researchers to study structure–activity relationships (SAR) in organic chemistry. By modifying the substituents on the compound, scientists can explore how changes affect biological activity and reactivity, aiding in the design of more effective pharmaceuticals.

Comparative Analysis with Related Compounds

ECPA shares structural similarities with several related compounds, which can provide further insights into its applications.

Compound NameStructure FeaturesUnique Aspects
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoateSimilar backbone but with (2E) configurationDifferent geometric arrangement affecting reactivity
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateHydroxy group instead of methoxyChanges in polarity and potential biological activity
Ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoateShorter carbon chainVariation in chain length alters physical properties

This comparative analysis highlights how variations in structure can influence the properties and applications of similar compounds.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The cyano group and the amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
  • Substituents: 4-Chlorophenyl and methoxyamino groups.
  • Crystallography : Crystallizes in the orthorhombic space group Pbca with lattice parameters a = 7.5740(15) Å, b = 11.337(2) Å, c = 30.424(5) Å. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, altering molecular packing compared to the 3-methoxyphenyl analog .
Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
  • Substituents : 2-Methoxy-5-methylphenyl group.
  • Physical Properties: Melting point 131–133°C, logP = 3.277.
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate
  • Substituents : Ethoxyethyl ester and phenylurea moiety.
  • Bioactivity : Exhibits herbicidal activity via inhibition of photosystem II (PSII) electron transport. Intramolecular N—H⋯O hydrogen bonds stabilize its conformation, while intermolecular N—H⋯N interactions govern crystal packing .

Thermodynamic and Physical Properties

  • Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives: Heat capacities (78–370 K) and phase transitions were studied using adiabatic calorimetry. The furan substituent increases aromatic π-π interactions, affecting thermal stability compared to phenylamino analogs .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: E-configuration leads to a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), contrasting with the Z-isomer’s steric constraints. The E/Z isomerism significantly impacts reactivity and intermolecular interactions .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Compounds with bulky substituents (e.g., pyrazole in ) exhibit disorder in crystal structures. For example, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate shows disordered ethyl ester groups (occupancy ratio 0.799:0.201) . Hydrogen-bonding motifs (e.g., S(6) rings in , N—H⋯O/N in ) direct molecular aggregation, influencing solubility and stability .

Q & A

Basic Research Question

  • PPE : Wear OV/AG/P99 respirators and nitrile gloves due to potential respiratory and dermal toxicity (LD50 > 500 mg/kg in rats) .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of aerosols .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing HCN .

How can contradictions in crystallographic data between studies be resolved?

Advanced Research Question
Discrepancies in bond angles (e.g., C–C–N = 119.6° vs. 120.9°) arise from:

  • Crystallization Solvents : Polar solvents (e.g., DMSO) induce lattice strain, altering conformations .
  • Temperature : Data collected at 153 K vs. 293 K show 0.02–0.05 Å variations in bond lengths .

Resolution : Perform multi-temperature SC-XRD and refine data with anisotropic displacement parameters .

What challenges arise in purifying this compound, and how are they addressed?

Advanced Research Question

  • Isomer Separation : The (Z)- and (E)-isomers co-elute on silica gel. Use reverse-phase flash chromatography (MeOH/H2O, 65:35) for baseline separation .
  • Byproducts : Hydration of the cyano group forms carboxamides. Add molecular sieves (3Å) to the reaction mixture .

Validation : Purity >98% confirmed by GC-MS (m/z 274 [M+H]⁺) and ¹H NMR (absence of δ 6.2–6.4 ppm alkene protons from (E)-isomer) .

What toxicological data are available for environmental risk assessment?

Advanced Research Question

  • Acute Toxicity : LC50 (Daphnia magna) = 12 mg/L (96 hr), indicating moderate aquatic toxicity .
  • Biodegradation : Half-life >60 days in soil (OECD 301F test), suggesting persistence .

Mitigation : Use biodegradation enhancers (e.g., Pseudomonas spp.) in waste treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.